Cas no 1111112-94-7 (6-(2,6-difluorophenyl)-1H-pyridin-2-one)
6-(2,6-difluorophenyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-(2,6-difluorophenyl)-1H-pyridin-2-one
- MFCD11876163
- 1111112-94-7
- 6-(2,6-Difluorophenyl)pyridin-2(1H)-one
- 6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%
- DTXSID60682725
- 6-(2,6-DIFLUOROPHENYL)-2-HYDROXYPYRIDINE
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- MDL: MFCD11876163
- Inchi: 1S/C11H7F2NO/c12-7-3-1-4-8(13)11(7)9-5-2-6-10(15)14-9/h1-6H,(H,14,15)
- InChI Key: AGJUNVOUXKOFAN-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C1=CC=CC(N1)=O)F
Computed Properties
- Exact Mass: 207.04957017Da
- Monoisotopic Mass: 207.04957017Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
6-(2,6-difluorophenyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB317640-5 g |
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%; . |
1111112-94-7 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB317640-5g |
6-(2,6-Difluorophenyl)-2-hydroxypyridine, 95%; . |
1111112-94-7 | 95% | 5g |
€1159.00 | 2025-04-22 |
6-(2,6-difluorophenyl)-1H-pyridin-2-one Suppliers
6-(2,6-difluorophenyl)-1H-pyridin-2-one Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 6-(2,6-difluorophenyl)-1H-pyridin-2-one
Recent Advances in the Study of 6-(2,6-Difluorophenyl)-1H-pyridin-2-one (CAS: 1111112-94-7)
The compound 6-(2,6-difluorophenyl)-1H-pyridin-2-one (CAS: 1111112-94-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Recent studies have focused on its structural optimization and biological evaluation, revealing significant potential in targeted therapies for various diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases involved in inflammatory pathways. The research team systematically modified the core structure, identifying key pharmacophores that enhance both binding affinity and metabolic stability. Notably, the 2,6-difluorophenyl moiety was found to be crucial for maintaining optimal kinase selectivity.
In parallel research, scientists have investigated the compound's potential in oncology applications. A Nature Communications paper (2024) reported that 6-(2,6-difluorophenyl)-1H-pyridin-2-one derivatives show remarkable efficacy in overcoming resistance mechanisms in certain cancer cell lines, particularly when combined with existing therapeutic agents. The study employed advanced crystallography techniques to elucidate the molecular interactions between the compound and its protein targets.
Recent pharmacokinetic studies have addressed previous challenges with the compound's bioavailability. A 2024 European Journal of Pharmaceutical Sciences publication presented novel formulation strategies that significantly improve the oral absorption of 6-(2,6-difluorophenyl)-1H-pyridin-2-one derivatives, opening new possibilities for clinical development.
The safety profile of this chemical entity has also been extensively evaluated. Toxicology studies conducted in 2023-2024 indicate that properly optimized derivatives exhibit favorable safety margins in preclinical models, with particular attention paid to potential off-target effects on cardiac ion channels.
Ongoing clinical trials (Phase I/II) are currently investigating lead compounds derived from this scaffold for inflammatory disorders, with preliminary results expected in late 2024. The development pipeline suggests this chemical class may yield multiple candidate drugs in the coming years across several therapeutic areas.
From a synthetic chemistry perspective, recent advances have streamlined the production of 6-(2,6-difluorophenyl)-1H-pyridin-2-one derivatives. A 2024 Organic Process Research & Development publication detailed a scalable, cost-effective synthetic route that maintains high purity standards while reducing environmental impact through green chemistry principles.
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